molecular formula C11H7BClF3N2O2 B14087393 (4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid

(4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid

Katalognummer: B14087393
Molekulargewicht: 302.45 g/mol
InChI-Schlüssel: ODWSKHQXKWUXDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid is a boronic acid derivative known for its unique chemical structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a chloro and a trifluoromethyl group. The molecular formula of this compound is C11H7BClF3N2O2, and it has a molecular weight of 302.45 g/mol .

Vorbereitungsmethoden

The synthesis of (4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

(4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., H2O2), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of (4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to (4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid include other boronic acid derivatives such as:

These compounds share similar structural features but differ in their specific substituents and reactivity. The presence of the pyrimidine ring in this compound makes it unique and potentially more versatile in certain applications.

Eigenschaften

Molekularformel

C11H7BClF3N2O2

Molekulargewicht

302.45 g/mol

IUPAC-Name

[4-chloro-2-[2-(trifluoromethyl)phenyl]pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C11H7BClF3N2O2/c13-9-8(12(19)20)5-17-10(18-9)6-3-1-2-4-7(6)11(14,15)16/h1-5,19-20H

InChI-Schlüssel

ODWSKHQXKWUXDS-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CN=C(N=C1Cl)C2=CC=CC=C2C(F)(F)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.